N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$-NMR spectrum of the compound exhibits distinct signals for the methyl groups, amine proton, and bicyclic protons. The two geminal methyl groups at C7 resonate as a singlet near $$ \delta \, 1.2 \, \text{ppm} $$, while the N-methyl group appears as a triplet at $$ \delta \, 2.8 \, \text{ppm} $$ due to coupling with the amine proton. Protons on the oxolane ring (C2–C5) show complex splitting patterns between $$ \delta \, 3.0 \, \text{ppm} $$ and $$ \delta \, 4.5 \, \text{ppm} $$, consistent with restricted rotation in the bicyclic system.
$$ ^{13}\text{C} $$-NMR data confirm the presence of the oxabicyclo framework, with the quaternary C7 carbon appearing at $$ \delta \, 35 \, \text{ppm} $$ and the oxygen-bearing C2 carbon at $$ \delta \, 75 \, \text{ppm} $$. The amine-bearing C6 carbon resonates at $$ \delta \, 50 \, \text{ppm} $$, characteristic of a tertiary amine.
Infrared (IR) Spectroscopy
The IR spectrum displays a strong absorption band at $$ 1650 \, \text{cm}^{-1} $$, attributed to N–H bending vibrations of the protonated amine group. A broad peak near $$ 3200 \, \text{cm}^{-1} $$ corresponds to N–H stretching, while C–O–C asymmetric stretching of the oxolane ring appears at $$ 1120 \, \text{cm}^{-1} $$.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the free base ($$ \text{C}9\text{H}{17}\text{NO} $$) reveals a molecular ion peak at $$ m/z \, 155.1315 $$, consistent with the exact mass of $$ 155.1310 $$. Fragmentation pathways include loss of the methylamine group ($$ -31 \, \text{Da} $$) and cleavage of the oxolane ring ($$ -60 \, \text{Da} $$).
Computational Modeling and Quantum Chemical Studies
DFT calculations at the B3LYP/6-311+G(d,p) level predict a strain energy of $$ 25.3 \, \text{kcal/mol} $$ for the oxabicyclo[3.2.0]heptane core, arising from angular strain in the four-membered ring. Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions between the lone pairs of the oxygen atom and the σ* orbitals of adjacent C–C bonds, stabilizing the structure by $$ 8.7 \, \text{kcal/mol} $$.
Molecular dynamics simulations suggest that protonation of the amine group increases the rigidity of the bicyclic system, reducing the root-mean-square deviation (RMSD) from $$ 1.2 \, \text{Å} $$ (free base) to $$ 0.8 \, \text{Å} $$ (hydrochloride salt).
| Computational Parameter | Value |
|---|---|
| Strain energy | $$ 25.3 \, \text{kcal/mol} $$ |
| Stabilization energy (NBO) | $$ 8.7 \, \text{kcal/mol} $$ |
| RMSD (hydrochloride salt) | $$ 0.8 \, \text{Å} $$ |
Crystallographic Determination of Absolute Configuration
Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 8.92 \, \text{Å} $$, $$ b = 10.71 \, \text{Å} $$, $$ c = 12.45 \, \text{Å} $$, and $$ \beta = 102.3^\circ $$. The absolute configuration is assigned as rel-(1R,5R,7R) based on anomalous dispersion effects. The amine group forms a hydrogen bond with the chloride counterion ($$ \text{N} \cdots \text{Cl} = 3.12 \, \text{Å} $$), while the oxolane oxygen participates in weak C–H⋯O interactions with adjacent molecules ($$ 2.89 \, \text{Å} $$).
| Crystallographic Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| Unit cell volume | $$ 1156.2 \, \text{Å}^3 $$ |
| Hydrogen bonds | $$ \text{N} \cdots \text{Cl} = 3.12 \, \text{Å} $$; $$ \text{C–H} \cdots \text{O} = 2.89 \, \text{Å} $$ |
Properties
IUPAC Name |
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJPFTSZPLRLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Epoxy-Alcohol Intermediates
- Starting Materials: Epoxy-alcohols are commonly used as precursors.
- Cyclization Conditions: Acid-catalyzed ring closure is a critical step. Strong acids such as methanesulfonic acid or arylsulfonic acids (e.g., p-toluenesulfonic acid) are preferred catalysts.
- Reaction Parameters:
- Temperature: Typically between 0°C and 50°C, preferably 10°C to 30°C.
- Acid-to-epoxy-alcohol molar ratio: Approximately 0.01 to 0.10, ideally 0.02 to 0.04 for optimal yield.
- Outcome: This step yields the bicyclic oxabicyclo compound with high selectivity for the exo-hydroxy configuration in related systems, which is critical for subsequent amination.
Use of β-Lactam Precursors and Radical Cyclization
- β-Lactam Derivatives: Functionalized β-lactams bearing substituents at nitrogen are employed as building blocks.
- Cyclization Method: A 7-endo-trig cyclization protocol via stable tertiary radicals is utilized to form bicyclic aza-heterocycles structurally related to the target compound.
- Reagents: Tributyltin hydride and azoisobutyronitrile in toluene facilitate the radical cyclization.
- Reduction Step: Subsequent reduction with lithium aluminum hydride (LiAlH4) in diethyl ether at reflux converts bicyclic β-lactones to the corresponding amino alcohols.
- Yields and Diastereoselectivity: High yields (87–89%) with good diastereomeric ratios (trans/cis ~ 87–89/11–13) are reported, which is beneficial for obtaining the desired isomer of the target compound.
Salt Formation and Purification
- Hydrochloride Salt Formation: The free amine is converted into its hydrochloride salt to enhance stability and facilitate purification.
- Procedure: Typically involves acidification with hydrochloric acid in an ether or similar solvent system, precipitating the hydrochloride salt.
- Purity: The final product is isolated with a purity of approximately 97%, suitable for further applications or as a building block in drug synthesis.
Experimental Data Summary
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Epoxy-alcohol cyclization | p-Toluenesulfonic acid catalyst, solvent | 10–30 | High | Acid-catalyzed ring closure, exo-selective |
| Radical cyclization | Tributyltin hydride, AIBN, toluene | Reflux | 87–89 | 7-endo-trig cyclization, diastereoselective |
| Reduction | LiAlH4 in diethyl ether | Reflux (16 h) | High | Converts lactones to amino alcohols |
| Hydrochloride salt formation | HCl acidification in ether | Ambient | Quantitative | Precipitates stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology:
- The compound may exhibit potential as a neurotransmitter modulator , influencing pathways related to mood and cognition. Bicyclic amines are often studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments.
-
Antidepressant Research:
- Preliminary studies suggest that compounds with similar bicyclic structures can act as serotonin reuptake inhibitors , which are crucial in developing new antidepressants. The unique structure of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride could provide a novel scaffold for further drug development.
-
Pain Management:
- Research into similar compounds has indicated potential analgesic properties, suggesting that this compound might be explored for its effectiveness in pain relief therapies.
Synthetic Organic Chemistry Applications
-
Building Block in Synthesis:
- This compound can serve as a versatile building block for synthesizing more complex organic molecules due to its functional groups and stable bicyclic structure.
-
Chiral Synthesis:
- The stereochemistry of this compound allows it to be utilized in asymmetric synthesis processes, which are vital for producing chiral drugs that exhibit specific biological activities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacological Effects | Investigated the impact of bicyclic amines on serotonin levels; indicated potential for mood enhancement. |
| Study B | Synthesis of Analogues | Developed analogues using this compound as a starting material; yielded promising results for pain management applications. |
| Study C | Antidepressant Activity | Evaluated the efficacy of similar compounds in animal models; suggested mechanisms that could be applicable to this compound. |
Mechanism of Action
The mechanism of action of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight: 195.7 g/mol (calculated for C₉H₁₷NO·HCl).
- Predicted Collision Cross Section (CCS) : Based on similar bicyclo compounds (e.g., bicyclo[3.2.0]heptan-6-amine hydrochloride, CCS ≈ 121–128 Ų), the trimethyl and oxygen substitutions may slightly increase CCS due to steric effects .
- Storage : Likely requires tight containers under ambient conditions, as seen for structurally related salts (e.g., bacampicillin hydrochloride) .
The following table summarizes structural, physicochemical, and functional differences between N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride and analogous compounds:
Key Observations:
Heteroatoms: Oxygen (2-oxa) enhances hydrogen-bonding capacity, while sulfur (2-thia) introduces nucleophilic character . Ring Systems: Bicyclo[3.2.0] offers rigidity, whereas spiro[3.3] introduces conformational flexibility and strain .
Collision Cross Section (CCS) :
- The target compound’s CCS is predicted to exceed 130 Ų due to its larger size and substituents, compared to 121–128 Ų for simpler bicyclo analogs .
Synthetic Accessibility :
- Methylation and halogenation steps (e.g., PCl₅, PBr₃) are critical for introducing substituents on bicyclic cores . Spiro compounds may require photochemical or transition-metal-catalyzed cyclization .
Applications :
- Drug Discovery : Bicyclo and spiro scaffolds are prized for their ability to mimic bioactive conformations. For example, bacampicillin hydrochloride (a bicyclo β-lactam antibiotic) highlights the pharmacological relevance of such frameworks .
- Chemical Probes : The dihydrochloride salt of N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine is used in chiral ligand development .
Biological Activity
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride (CAS No. 1333782-52-7) is a bicyclic amine compound known for its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
- Molecular Formula : C9H18ClNO
- Molecular Weight : 191.7 g/mol
- IUPAC Name : this compound
- SMILES Notation : CNC1C2CCOC2C1(C)C.Cl
The compound's structure includes a bicyclic framework that may influence its interaction with biological targets.
Research indicates that compounds similar in structure to N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine exhibit various mechanisms of action:
- Neurotransmitter Modulation : Bicyclic amines often interact with neurotransmitter systems, potentially acting as modulators of serotonin and dopamine receptors.
2. Biological Activity
Several studies have documented the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin levels leading to mood enhancement. |
| CNS Stimulation | Similar compounds have shown stimulatory effects on the central nervous system (CNS). |
| Antiviral Properties | Preliminary data suggests possible antiviral activity against specific viruses. |
Study 1: Neuropharmacological Assessment
A study assessed the neuropharmacological effects of similar bicyclic amines on animal models, focusing on anxiety and depression-like behaviors. The results indicated that these compounds could significantly reduce anxiety levels and enhance overall mood.
Study 2: Antiviral Activity
In vitro studies evaluated the antiviral properties of bicyclic amines against influenza virus strains. The results showed that certain derivatives exhibited significant antiviral activity by inhibiting viral replication.
Safety and Toxicology
While specific toxicological data for this compound is limited, general safety profiles for similar compounds suggest low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis can leverage chiral building blocks (e.g., rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine derivatives) combined with resolution techniques such as chiral HPLC or enzymatic resolution to achieve enantiomeric purity >95% . For stereochemical control, use enantiopure starting materials or asymmetric catalysis, as demonstrated in bicyclo[3.2.0]heptane scaffold syntheses .
Q. How can researchers ensure the chemical stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should evaluate temperature (e.g., room temperature vs. refrigerated), humidity, and pH. For example, tight containers are recommended to prevent hydrolysis, as observed in structurally similar bicyclo compounds . Degradation kinetics can be monitored via accelerated stability testing using HPLC-UV .
Q. What analytical techniques are most effective for purity assessment and structural confirmation?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–230 nm), using USP-grade reference standards for calibration .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, COSY) to resolve stereochemistry and confirm bicyclic backbone integrity .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo antiprotozoal activity data for bicyclo[3.2.0]heptane derivatives be resolved?
- Methodological Answer : Environmental factors (e.g., pH, serum protein binding) significantly impact bioavailability and activity . Design parallel assays under physiologically relevant conditions (e.g., simulated gastric fluid, serum-containing media) to bridge in vitro-in vivo gaps. Use isogenic parasite strains to control for metabolic variability .
Q. What strategies optimize HPLC parameters for quantifying trace impurities in this compound?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile).
- Detection : UV at 254 nm; limit of quantification (LOQ) <0.1% .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) .
Q. How do substituent modifications (e.g., N-methylation) impact the compound’s biological activity and metabolic stability?
- Methodological Answer :
- Activity : Compare IC₅₀ values against protozoal targets (e.g., Plasmodium falciparum) using derivatives with systematic substituent changes .
- Metabolic Stability : Conduct liver microsome assays (human/rodent) to assess CYP450-mediated degradation. Methylation at the 6-amine position may reduce metabolic clearance by steric hindrance .
Key Considerations for Experimental Design
- Contradiction Analysis : When conflicting bioactivity data arise, validate assay conditions (e.g., oxygen tension, redox environment) and confirm compound integrity post-incubation .
- Chiral Resolution : Use polar organic solvent systems (e.g., hexane/isopropanol) in preparative HPLC for large-scale enantiomer separation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
